molecular formula C20H12O B15475629 Benzo(a)pyrene-9,10-epoxide CAS No. 36504-66-2

Benzo(a)pyrene-9,10-epoxide

Cat. No.: B15475629
CAS No.: 36504-66-2
M. Wt: 268.3 g/mol
InChI Key: GOEJUYABKOTLJA-OXQOHEQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(a)pyrene-9,10-epoxide is an oxidative metabolite of the pervasive environmental pollutant and procarcinogen Benzo[a]pyrene (B[a]P) . B[a]P is a polycyclic aromatic hydrocarbon (PAH) commonly found in cigarette smoke, automobile exhaust fumes, grilled meat, and smoked food . This compound is part of a critical metabolic activation pathway, where B[a]P is sequentially transformed by cytochrome P450 enzymes and epoxide hydrolase into highly reactive derivatives, such as the ultimate carcinogen Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) . As an intermediate in this pathway, this compound holds significant value for researchers studying the mechanisms of PAH-induced toxicity and carcinogenesis. It is particularly useful in investigations focused on the biochemical conversion of procarcinogens into their DNA-binding forms, oxidative stress responses, and the induction of cellular senescence . Studies in model organisms, such as Drosophila melanogaster, have shown that related BPDE metabolites can induce locomotor and reproductive senescence, alter biochemical parameters of oxidative damage, and significantly reduce survival rates, providing insight into the broader toxicological profile of PAH metabolites . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

36504-66-2

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

(3S,5R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),6,9,11,13(21),14,16,18-nonaene

InChI

InChI=1S/C20H12O/c1-2-11-4-5-13-10-14-7-9-16-20(21-16)19(14)15-8-6-12(3-1)17(11)18(13)15/h1-10,16,20H/t16-,20-/m1/s1

InChI Key

GOEJUYABKOTLJA-OXQOHEQNSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]6[C@H](O6)C=C5)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C=C5)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Benzo(a)pyrene-7,8-Dihydrodiol-9,10-Epoxide (BPDE)

Structural and Metabolic Differences :

  • BPDE is the ultimate carcinogenic metabolite of BaP, formed via a two-step oxidation: CYP-mediated epoxidation at the 7,8-position followed by hydrolysis to a dihydrodiol and subsequent epoxidation at the 9,10-position . In contrast, BaP-9,10-epoxide is generated through direct epoxidation of BaP at the 9,10-position without prior dihydrodiol formation .
  • BPDE exists as four stereoisomers, with (+)-anti-BPDE being the most mutagenic and carcinogenic due to its ability to form stable DNA adducts at guanine residues (e.g., dG-N²-BPDE) .

Benzo(a)pyrene-4,5-Epoxide

Formation and Stability :

  • This K-region epoxide (4,5-oxide) is a stable intermediate formed during BaP metabolism, resistant to enzymatic hydrolysis compared to non-K-region epoxides like BPDE .

Dihydrodiol Derivatives (e.g., BaP-9,10-Dihydrodiol)

Role in Metabolism :

  • BaP-9,10-dihydrodiol is a precursor to BaP-9,10-epoxide in microbial degradation pathways, while BaP-7,8-dihydrodiol is a critical intermediate in BPDE formation .
  • Dihydrodiols are generally less toxic than their epoxidized counterparts but can undergo further oxidation to reactive quinones, contributing to oxidative stress .

Comparative Toxicity and Environmental Impact

Table 1: Key Properties of BaP-9,10-Epoxide and Related Compounds

Compound Formation Pathway DNA Adduct Formation Carcinogenicity Detoxification Pathways Toxicity Profile
BaP-9,10-epoxide Direct epoxidation of BaP Limited data Not established Microbial degradation, conjugation High acute toxicity in soil systems
BPDE Sequential epoxidation of BaP-7,8-dihydrodiol High (dG-N²-BPDE) High Glucuronidation, GST-mediated Potent carcinogen, induces ferroptosis
BaP-4,5-epoxide CYP-mediated K-region epoxidation Negligible Low Glutathione conjugation Low genotoxicity, stable intermediate
BaP-9,10-dihydrodiol Microbial oxidation of BaP None None Further oxidation to epoxides/quinones Low toxicity, precursor to reactive intermediates

Research Findings and Implications

  • BPDE vs. BaP-9,10-Epoxide: BPDE is the primary driver of BaP-induced carcinogenesis, with DNA adduct repair efficiency influenced by p53 status in human cells . In contrast, BaP-9,10-epoxide’s environmental persistence in soil systems poses ecological risks due to its acute toxicity .
  • Metabolic Fate : BPDE conjugates (e.g., glucuronides, glutathione adducts) are transported to peripheral tissues, contributing to DNA damage in lung and liver . BaP-9,10-epoxide’s fate remains understudied but may involve similar conjugation pathways.

Preparation Methods

Metabolic Preparation Pathways

Cytochrome P450-Mediated Oxidation

The primary route for BPDE formation in biological systems involves cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. These enzymes catalyze the initial oxidation of BaP to form benzo(a)pyrene-7,8-epoxide, a reactive intermediate. This epoxidation occurs preferentially at the 7,8-position of BaP due to the molecule's planar structure and electron density distribution. The reaction proceeds via an oxepin intermediate, where molecular oxygen is incorporated into the aromatic system, resulting in an unstable epoxide.

Key Steps:
  • Initial Epoxidation : CYP1A1 introduces an epoxide group at the 7,8-position of BaP, forming benzo(a)pyrene-7,8-epoxide.
  • Stereochemical Control : The reaction produces a mixture of enantiomers, but the (+)-7R,8S-epoxide is predominantly formed in vivo due to enzyme stereoselectivity.

Epoxide Hydrolase Activity

Benzo(a)pyrene-7,8-epoxide undergoes hydrolysis via microsomal epoxide hydrolase (mEH), which adds a water molecule across the epoxide ring to yield benzo(a)pyrene-7,8-diol (BP-7,8-diol). This diol is a critical precursor for subsequent epoxidation.

Reaction Specificity:
  • mEH exhibits regioselectivity, favoring hydrolysis of the 7,8-epoxide over other potential epoxides (e.g., 4,5- or 9,10-epoxides).
  • The resulting diol retains the trans-configuration, with hydroxyl groups at the 7S,8R positions.

Secondary Epoxidation

BP-7,8-diol undergoes a second oxidation by CYP1A1 or CYP1B1, forming the 9,10-epoxide. This step generates four stereoisomers of BPDE, with the (+)-anti-7R,8S,9S,10R configuration being the most carcinogenic.

Stereochemical Outcomes:
Stereoisomer Carcinogenic Potential
(+)-anti-BPDE High
(−)-anti-BPDE Low
(+)-syn-BPDE Moderate
(−)-syn-BPDE Negligible

The anti diastereomers, where the epoxide oxygen is on the opposite face of the diol, are more reactive toward DNA due to favorable orbital alignment.

Synthetic Chemical Preparation Methods

Chemical Epoxidation of Benzo(a)pyrene

Synthetic routes to BPDE often begin with BaP or its dihydrodiol derivatives. Chemical epoxidation employs oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO).

Procedure for BaP-7,8-Diol Epoxidation:
  • Substrate Preparation : BP-7,8-diol is synthesized via microbial oxidation or chemical hydrolysis of BaP-7,8-epoxide.
  • Epoxidation :
    • mCPBA in dichloromethane at 0°C selectively epoxidizes the 9,10-double bond of BP-7,8-diol.
    • Yields range from 30–50%, with the anti-diastereomer predominating (∼70% diastereomeric excess).
Challenges:
  • Regioselectivity : Competing epoxidation at the 4,5- or 11,12-positions may occur, requiring chromatographic separation.
  • Stability : BPDE decomposes rapidly in aqueous media (half-life <10 minutes), necessitating anhydrous conditions.

Enzymatic Synthesis Approaches

In vitro enzymatic methods mimic metabolic pathways using purified CYP enzymes and epoxide hydrolase.

Optimized Protocol:
  • CYP1A1 Incubation : BaP is incubated with recombinant CYP1A1 and NADPH in a buffered system (pH 7.4) to generate BP-7,8-epoxide.
  • Hydrolysis : mEH is added to convert the epoxide to BP-7,8-diol.
  • Secondary Oxidation : CYP1A1 reintroduced to produce BPDE.
Yield Comparison:
Step Yield (%)
Initial Epoxidation 15–20
Diol Formation 60–70
Final Epoxidation 10–15

Enzymatic methods suffer from low overall yields due to enzyme inhibition by reactive intermediates.

Stereochemical Considerations and Control

The carcinogenicity of BPDE is highly dependent on stereochemistry. The (+)-anti isomer forms stable adducts with guanine at the N2 position, inducing DNA helix distortion.

Strategies for Stereochemical Control:

  • Chiral Auxiliaries : Use of optically pure precursors to enforce desired configurations during synthesis.
  • Enzyme Engineering : Directed evolution of CYP1A1 to enhance stereoselectivity for (+)-anti-BPDE.

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS):
  • Confirms molecular formula (C20H14O3) and isotopic patterns.
Nuclear Magnetic Resonance (NMR):
  • 1H NMR : Distinct signals for epoxide protons (δ 3.8–4.2 ppm) and diol protons (δ 4.5–5.0 ppm).
  • 13C NMR : Carbonyl carbons of the epoxide resonate at δ 55–60 ppm.
Chromatographic Purity Assessment:
  • Reverse-phase HPLC with UV detection (λ = 254 nm) resolves stereoisomers.

Challenges and Stability Issues

BPDE’s instability complicates isolation and storage:

  • Hydrolytic Degradation : The epoxide ring opens in water, forming tetraols.
  • Light Sensitivity : UV exposure accelerates decomposition; amber glassware and inert atmospheres are essential.

Q & A

Q. How is BPDE formed from benzo(a)pyrene (BaP) in biological systems, and what methodologies are used to study its metabolic activation?

BPDE is the ultimate carcinogenic metabolite of BaP, generated via a two-step enzymatic process:

Cytochrome P450 (CYP1A1/1B1) oxidation : Converts BaP to benzo(a)pyrene-7,8-epoxide.

Epoxide hydrolase-mediated hydrolysis : Forms benzo(a)pyrene-7,8-dihydrodiol, which is further oxidized by CYPs to BPDE, a reactive diol epoxide .
Methodologies:

  • Use in vitro microsomal assays with liver S9 fractions to mimic metabolic activation .
  • Isotopic labeling (e.g., 3^3H-BaP) to track metabolite formation via HPLC or LC-MS .

Q. What are the primary methods for detecting BPDE-DNA adducts in human or environmental samples?

BPDE binds covalently to DNA, primarily forming N2^2-dG adducts. Detection techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies BPDE-dG adducts in tissues (e.g., umbilical cord blood) with high sensitivity (detection limit: ~1 adduct per 108^8 nucleotides) .
  • 32^{32}P-postlabeling : Radiolabels adducts for visualization via autoradiography .
  • PCR-SSCP (Single-Strand Conformation Polymorphism) : Identifies mutations in genes like FHIT caused by adducts .

Q. What safety protocols are critical when handling BPDE in laboratory settings?

  • Containment : Use Class I, Type B biological safety hoods to prevent aerosol exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and HEPA-filtered respirators.
  • Decontamination : Wet methods or HEPA vacuums for cleanup; avoid dry sweeping .

Advanced Research Questions

Q. How can researchers differentiate between BPDE’s direct mutagenic effects and its epigenetic modifications in carcinogenesis?

Experimental Design:

  • DNA adduct sequencing : Compare mutation spectra (e.g., TP53 or FHIT genes) in BPDE-exposed vs. control cells .
  • Epigenetic profiling : Use bisulfite sequencing or ChIP-qPCR to assess DNA methylation/histone modifications near tumor suppressor genes .
  • Enzyme inhibition : Apply epigenetic enzyme inhibitors (e.g., DNMT or HDAC inhibitors) to isolate adduct-driven vs. epigenetic effects .

Q. What experimental models are effective for studying BPDE-induced epithelial-mesenchymal transition (EMT) in lung cells?

  • Co-culture systems : Combine BEAS-2B (lung epithelial) and THP-1 (macrophage-like) cells to study TGF-α-mediated EMT. BPDE synergizes with silica nanoparticles to enhance EMT, which is reversible via TGF-α neutralizing antibodies .
  • 3D organotypic models : Mimic lung tissue architecture to assess invasion and matrix remodeling.

Q. How do degradation pathways of BaP influence BPDE formation and toxicity in environmental samples?

  • Aerobic degradation : Mycobacteria (e.g., Mycobacterium vanbaalenii) oxidize BaP via dioxygenases, producing intermediates like cis-dihydrodiols. Monitor using GC-MS .
  • Anaerobic degradation : Hydrogenation reduces BaP, but incomplete degradation may yield BPDE as a toxic byproduct .
    Key Consideration: BPDE’s toxicity exceeds BaP’s; prioritize metabolite monitoring in bioremediation studies .

Q. How can miRNA profiling elucidate BPDE-mediated cellular toxicity?

  • miRNA sequencing : Identify dysregulated miRNAs (e.g., miR-194-3p) in BPDE-exposed trophoblast or lung cells .
  • Functional assays : Transfect miRNA mimics/inhibitors to validate roles in pathways like PI3K/AKT/CDC42 .

Q. How can contradictory findings on BPDE’s dual role in DNA repair (e.g., promoting vs. suppressing) be resolved?

  • Isogenic cell lines : Use CRISPR-edited cells (e.g., BRCA1-deficient vs. wild-type) to assess repair efficiency .
  • Dose-response studies : Low BPDE doses may induce error-prone repair (NHEJ), while high doses overwhelm repair mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.